C2 Methyl vs. C2 Unsubstituted: Impact on Kinase Selectivity and Metabolic Stability
The presence of a C2 methyl group in 896812-16-1 distinguishes it from the des-methyl analog N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine. In the pyrazolo[1,5-a]pyrimidine kinase inhibitor series disclosed in WO 2005/070431, C2 alkyl substitution has been shown to modulate both kinase selectivity and metabolic stability by filling a small hydrophobic pocket in the ATP-binding site and sterically shielding the C3 position from oxidative metabolism [1]. While direct head-to-head IC50 data for 896812-16-1 versus its C2-des-methyl analog have not been published in the peer-reviewed literature, the patent exemplifies compounds where C2 methyl substitution alters CDK inhibitory activity by >10-fold compared to the unsubstituted counterpart under identical assay conditions [1].
| Evidence Dimension | Kinase inhibitory activity modulation by C2 methyl substitution |
|---|---|
| Target Compound Data | 2-Methyl substitution present (896812-16-1) |
| Comparator Or Baseline | Des-methyl analog: N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (no C2 substituent) |
| Quantified Difference | >10-fold difference in CDK inhibitory activity between C2-methyl and C2-H analogs reported for representative pairs in the patent series [1] |
| Conditions | In vitro kinase inhibition assays (e.g., CDK2, CDK4, CDK9) as described in WO 2005/070431 |
Why This Matters
The C2 methyl group is a critical selectivity determinant; procuring the des-methyl analog risks altered kinase inhibition profiles and confounded SAR interpretation.
- [1] Novartis AG. Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases. WO 2005/070431 A1, published August 4, 2005. View Source
